Product packaging for Boc-Nva-OH(Cat. No.:CAS No. 53308-95-5)

Boc-Nva-OH

Cat. No.: B1333543
CAS No.: 53308-95-5
M. Wt: 217.26 g/mol
InChI Key: INWOAUUPYIXDHN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Nva-OH (CAS 53308-95-5) is a protected form of the non-canonical amino acid L-norvaline, specifically designed for use in peptide synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 19 NO 4 and a molecular weight of 217.26 g/mol, serves as a crucial building block for constructing peptidomimetics . The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the amine functionality, preventing unwanted side reactions during solid-phase or solution-phase peptide synthesis and allowing for the precise incorporation of the norvaline side chain. Norvaline is a non-proteinogenic amino acid, making it a valuable tool in the design of novel peptide sequences that mimic natural peptides but with enhanced stability and tailored function . The application of non-canonical amino acids like this compound is a cornerstone in advanced medicinal chemistry, enabling researchers to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability . By integrating such building blocks, scientists can develop peptides with improved resistance to proteolytic degradation, explore new structure-activity relationships, and create potential candidates for therapeutic development. This high-quality reagent is characterized by a melting point of 43-47°C and should be stored at 0-6°C to maintain stability . Intended Use: this compound is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B1333543 Boc-Nva-OH CAS No. 53308-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Incorporations of Boc Nva Oh

Solution-Phase Synthesis Approaches for Boc-Nva-OH

The preparation of this compound in solution is a fundamental process that provides the necessary precursor for subsequent peptide synthesis. Key methodologies focus on the direct protection of the amino group of norvaline and the stereoselective synthesis to obtain optically pure enantiomers.

Direct N-alpha Protection of Norvaline

The most common method for synthesizing this compound involves the direct N-alpha protection of norvaline. This is typically achieved by reacting norvaline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. A detailed synthetic process can start with L-norvaline hydrochloride. guidechem.com The process involves the introduction of a benzyl (B1604629) carbamate (B1207046) (Z) group, followed by the selective introduction of the Boc group onto the alpha-amino group. Finally, the benzyl carbamate group is removed to yield Boc-L-norvaline. guidechem.com

A general procedure for the direct N-alpha protection of norvaline is as follows:

Norvaline is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

A base, such as sodium hydroxide (B78521) or triethylamine, is added to deprotonate the amino group of norvaline, making it nucleophilic.

Di-tert-butyl dicarbonate ((Boc)₂O) is then added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the Boc-protected amino acid.

The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.

This method is widely used due to its efficiency and the commercial availability of the starting materials.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the stereoselective synthesis of this compound enantiomers (Boc-L-Nva-OH and Boc-D-Nva-OH) is of critical importance. One approach to obtaining optically active norvaline involves the resolution of a racemic mixture of DL-norvaline. researchgate.net

A synthetic route starting from n-valeric acid can be employed to produce both L- and D-norvaline. researchgate.netgoogle.com The process involves the following key steps:

α-Bromination: n-valeric acid is first converted to its acyl chloride, which then undergoes α-position bromination to yield α-bromovaleryl chloride. researchgate.net

Ammoniation: The resulting α-bromovaleryl chloride is then subjected to ammoniation to produce DL-norvaline. researchgate.net

Resolution: The racemic mixture of DL-norvaline is then resolved to separate the L- and D-enantiomers. researchgate.net

Once the optically pure L- or D-norvaline is obtained, the direct N-alpha protection method described in section 2.1.1 can be applied to synthesize the corresponding Boc-protected enantiomer.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. bachem.comluxembourg-bio.com this compound is a standard building block in one of the two main SPPS strategies: the Boc/Bzl protection scheme. sigmaaldrich.compeptide.com

Boc SPPS as a Primary Synthetic Route

In Boc-SPPS, the peptide chain is assembled on a solid support, typically a resin such as Merrifield or PAM resin for peptide acids, and MBHA resin for peptide amides. chempep.compeptide.compeptide.com The synthesis cycle involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the N-terminal amine of the growing peptide chain. nih.gov

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups, which in Boc-SPPS is typically achieved with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

Compatibility with Various Coupling Reagents

The formation of the peptide bond during the coupling step is critical for the success of SPPS. This compound is compatible with a wide array of coupling reagents, which are used to activate its carboxylic acid group for reaction with the N-terminal amine of the growing peptide chain. The choice of coupling reagent can influence the efficiency of the reaction and minimize side reactions such as racemization. bachem.com

Commonly used coupling reagents in Boc-SPPS include:

Coupling Reagent ClassExamplesAdditives
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) bachem.com1-Hydroxybenzotriazole (HOBt) bachem.com
Phosphonium SaltsBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)
Aminium/Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) sigmaaldrich.comnih.gov, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) sigmaaldrich.com1-Hydroxy-7-azabenzotriazole (HOAt) bachem.com

The use of additives like HOBt or HOAt with carbodiimides or in the formulation of aminium/uronium salts helps to suppress racemization and improve coupling efficiency. bachem.com

Strategic Incorporation of this compound in Complex Peptide Sequences

The incorporation of non-proteinogenic amino acids like norvaline into peptide sequences can impart unique properties and is a key strategy in the design of novel bioactive peptides and peptidomimetics.

Structure-Activity Relationship Studies: By substituting proteinogenic amino acids with norvaline, researchers can probe the structure-activity relationships of peptides. The linear, unbranched side chain of norvaline can be used to investigate the role of steric bulk and hydrophobicity at specific positions within a peptide sequence.

Methionine Surrogate: Norvaline can be used as a surrogate for methionine to prevent the oxidation of the methionine sulfur atom, which can be a problem in the synthesis and handling of methionine-containing peptides. iris-biotech.de

Investigating Protein Structure and Function: Studies have shown that norvaline can be misincorporated in place of leucine (B10760876) in recombinant proteins expressed in E. coli. nih.gov While this can be an unintended side effect, the deliberate incorporation of norvaline can be used to study the effects of subtle structural changes on protein folding, stability, and function.

Advanced Synthetic Strategies for Nva-Containing Peptidomimetics

The non-proteinogenic amino acid norvaline (Nva), an isomer of valine, is a valuable building block in medicinal chemistry for the development of peptidomimetics. Its unbranched, linear side chain can probe specific hydrophobic interactions within receptor binding pockets and often imparts increased metabolic stability compared to its natural counterparts. The incorporation of N-terminally protected this compound into peptide sequences is a gateway to creating novel therapeutic candidates. Advanced synthetic strategies have been developed to generate complex Nva-containing peptidomimetics, including those with modified backbones and cyclic architectures.

Synthesis of Boc-Nva-ψ[CF=CH]-Gly Isosteres

A key strategy in peptidomimetic design is the replacement of the scissile amide bond with a stable surrogate to enhance resistance to enzymatic degradation. The fluoroalkene isostere (ψ[CF=CH]) is a particularly effective mimic, as it can retain the hydrogen bond accepting capability of the carbonyl oxygen while being completely stable to hydrolysis. nih.gov The synthesis of a dipeptide isostere like Boc-Nva-ψ[CF=CH]-Gly is a complex, multi-step process that relies on principles established in related syntheses, such as that of Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH. nih.gov

The general approach involves the stereocontrolled construction of the fluoroalkene core, followed by the attachment of the second amino acid counterpart. A representative synthetic pathway can be conceptualized as follows:

Preparation of a Key Intermediate : The synthesis would likely commence with Boc-protected norvalinal (the aldehyde derivative of this compound).

Fluoroalkene Formation : This aldehyde would undergo olefination with a fluorinated phosphonate (B1237965) or a related reagent, such as a fluorinated Horner-Wadsworth-Emmons reagent, to install the vinyl fluoride (B91410) moiety. Stereocontrol to achieve the desired (E) or (Z) configuration is a critical challenge at this stage.

Introduction of the Glycine (B1666218) Moiety : The resulting fluoroalkene intermediate, now possessing a reactive site, would be coupled to a glycine equivalent. This could involve an alkylation reaction where a glycine enolate synthon attacks the intermediate. nih.gov

Final Deprotection and Isolation : The terminal step would involve the removal of any protecting groups on the glycine C-terminus to yield the final dipeptide isostere, Boc-Nva-ψ[CF=CH]-Gly-OH.

This synthetic building block can then be incorporated into larger peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols.

Table 1: Conceptual Key Stages for Fluoroalkene Isostere Synthesis

StageDescriptionKey Reagents/Techniques
1 Aldehyde FormationOxidation of Boc-Nva-ol
2 OlefinationHorner-Wadsworth-Emmons reaction
3 Glycine CouplingAlkylation of a glycine enolate synthon
4 Final ProcessingSaponification of a terminal ester

Incorporation of Nva into Cyclic Peptide Libraries via Organozinc Chemistry

Cyclic peptides are of great interest as therapeutic agents due to their conformational rigidity, enhanced stability, and improved binding affinity. Organozinc chemistry, particularly the Negishi cross-coupling reaction, has emerged as a powerful tool for both the late-stage functionalization and the macrocyclization of peptides. nih.govresearchgate.net While this chemistry is often demonstrated on peptides containing easily functionalized residues like iodotyrosine, the principles can be applied to create diverse cyclic peptide libraries that include residues such as norvaline. researchgate.net

The strategy generally involves a palladium-catalyzed coupling between an organozinc reagent and an organic halide. For macrocyclization, these two functionalities are present on the same linear peptide precursor.

A General Approach for Cyclization:

Synthesis of Linear Precursor : A linear peptide is synthesized, often via solid-phase peptide synthesis (SPPS). This precursor is designed to contain two key residues that will participate in the cross-coupling. For instance, it might contain an ortho-iodophenylalanine residue and a terminal alkyne on another residue's side chain. The sequence would also include this compound at a desired position.

Formation of Organozinc Reagent : The terminal alkyne can be converted into a vinyl iodide, which is subsequently transformed into the required organozinc species. nih.gov Alternatively, a highly functionalized peptidic organozinc reagent can be prepared in solution. nih.gov

Intramolecular Negishi Coupling : In the presence of a palladium catalyst, the organozinc moiety and the aryl iodide on the same molecule react, forming a new carbon-carbon bond that closes the peptide into a cyclic structure. nih.gov

This method demonstrates high functional group tolerance, allowing complex peptide structures to undergo cyclization efficiently. nih.gov By varying the sequence of the linear precursor and the position of the Nva residue, diverse libraries of novel cyclic peptidomimetics can be generated.

Table 2: Example Components for Negishi-Based Peptide Macrocyclization

ComponentRole in CyclizationExample Structure/Residue
Electrophile Coupling Partnerp-Iodophenylalanine
Nucleophile Organozinc ReagentVinylzinc iodide (derived from a propargylglycine (B1618536) residue)
Catalyst Facilitates C-C bond formationPd₂(dba)₃ / P(o-tol)₃
Framework Residue Incorporated into the backboneNorvaline (Nva)

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic peptide synthesis (CEPS) leverages the high stereospecificity and chemoselectivity of enzymes to catalyze the formation of peptide bonds under mild conditions. nih.gov This approach avoids the racemization and side-reactions often associated with purely chemical coupling methods. internationalscholarsjournals.com Proteases, such as subtilisin and papain, which naturally hydrolyze peptide bonds, can be employed in reverse to act as ligases. nih.gov

The process is typically conducted under kinetically controlled conditions. In this setup, the carboxyl component, such as this compound, is used as an activated C-terminal ester (e.g., methyl, ethyl, or p-guanidinophenyl ester). nih.gov This activated acyl donor reacts with the N-terminal amine of a second amino acid or peptide fragment (the nucleophile) in the enzyme's active site. The reaction environment is carefully controlled, often using organic co-solvents or high substrate concentrations, to favor the aminolysis (synthesis) pathway over hydrolysis. osti.gov

Key Enzymes in Peptide Synthesis:

Subtilisin : A serine protease that is robust and stable, often used in organic solvents. nih.govresearchgate.net Engineered versions, such as omniligase-1, exhibit broad substrate specificity and have been successfully used in the large-scale manufacturing of peptide drugs like exenatide (B527673) through the ligation of large, unprotected peptide fragments. rsc.org

Papain : A cysteine protease with broad specificity, known to cleave peptide bonds involving basic amino acids, leucine, or glycine. sigmaaldrich.com It is effective for synthesizing various dipeptides and even for the polymerization of amino acid esters. nih.govkyoto-u.ac.jp

For the incorporation of this compound, the amino acid would first be chemically converted to its C-terminal ester (e.g., Boc-Nva-OMe). This stable, activated precursor can then be used as the acyl donor in an enzyme-catalyzed reaction with the desired amino component to form the dipeptide Boc-Nva-Xxx-OR. This method is highly efficient and produces enantiomerically pure peptides.

Table 3: Comparison of Enzymes Used in Chemo-enzymatic Peptide Synthesis

FeatureSubtilisinPapain
Enzyme Class Serine ProteaseCysteine Protease
Optimal pH Alkaline (typically 7-10)Near-neutral (typically 6-7)
Reaction Media Tolerates high concentrations of organic solvents (e.g., DMF)Aqueous buffers, sometimes with co-solvents
Specificity Broad; engineered variants accept many sequencesBroad; prefers hydrophobic or basic residues at P2
Key Application Fragment condensation, synthesis in organic mediaDipeptide synthesis, polymerization

Role of Boc Nva Oh As a Building Block in Peptide and Peptidomimetic Design

Design and Synthesis of Bioactive Peptides Incorporating Nva

The synthesis of bioactive peptides containing norvaline follows well-established chemical processes. Using coupling reagents like dicyclohexylcarbodiimide (DCC), protected L-norvaline homo-oligomers, from dimers to heptamers, have been successfully prepared using Boc-Nva-OH as the N-protected building block and a methyl ester for C-terminal protection researchgate.net. These synthetic strategies allow for the creation of peptides where norvaline is systematically substituted for proteinogenic amino acids to probe structure-activity relationships (SAR).

The incorporation of norvaline can lead to peptides with enhanced biological activity. For instance, an analog of the neuropeptide 26RFa, where norvaline was substituted at position 23, resulted in a threefold increase in potency compared to the native peptide. This highlights the potential of Nva to improve ligand-receptor interactions.

The structural difference between norvaline's linear n-propyl side chain and the branched isopropyl side chain of its isomer, valine, has significant consequences for peptide secondary structure and stability.

Alpha-Helix Stabilization : Studies have shown that norvaline, along with other straight-chain amino acids like norleucine, is a strong stabilizer of α-helical structures. Its propensity to promote helix formation is comparable to that of alanine, which is known as a strong helix-inducer. This is in contrast to β-branched amino acids like valine and isoleucine, which tend to destabilize α-helices due to steric constraints.

Beta-Sheet Disruption : While it stabilizes helical folds, norvaline can have a destabilizing effect on β-sheet structures. Molecular dynamics simulations on model peptides have revealed that substituting isoleucine with norvaline has a more destructive effect on β-sheet integrity than substitution with valine researchgate.net. This disruption is attributed to the different conformational preferences of the linear side chain within the constraints of a β-sheet arrangement researchgate.net.

This dual influence allows peptide designers to use norvaline strategically to favor a specific secondary structure, which is often crucial for biological activity.

Table 1: Comparative Influence of Amino Acid Side Chains on Secondary Structures

Amino Acid Side Chain Structure Influence on α-Helix Influence on β-Sheet
Norvaline (Nva) Linear (n-propyl) Stabilizing Destabilizing
Valine (Val) Branched (isopropyl) Destabilizing Stabilizing
Alanine (Ala) Methyl Stabilizing Neutral

| Isoleucine (Ile) | Branched (sec-butyl) | Destabilizing | Stabilizing |

Macrocyclization is a widely used strategy in peptide drug design to enhance metabolic stability, receptor affinity, and bioavailability by reducing conformational flexibility researchgate.netmdpi.com. Common methods for cyclization include head-to-tail amide bond formation, side-chain to side-chain linkages (e.g., disulfide bridges or lactam bridges), and backbone-to-side-chain connections mdpi.comresearchgate.net.

While specific, extensively documented examples of simple norvaline-containing macrocycles are not prominent in readily available literature, the principles of synthesis are directly applicable. This compound can be incorporated into a linear peptide precursor using standard solid-phase peptide synthesis (SPPS). Following the assembly of the linear sequence, established cyclization protocols can be applied. For instance, in a head-to-tail cyclization, the N-terminal Boc group would be removed, and the C-terminal protecting group would be cleaved to allow for an intramolecular amide bond formation, often facilitated by coupling reagents under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization mdpi.com. The inclusion of a non-proteinogenic residue like norvaline within the macrocyclic scaffold can influence the ring's preferred conformation and its interaction with biological targets.

Peptidomimetic Development Using this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better cell permeability nih.gov. This compound is a valuable building block in this context, allowing for the introduction of a non-natural element that can confer these desirable traits.

Norvaline serves as an effective mimic or isostere for other hydrophobic amino acids like leucine (B10760876), isoleucine, and valine. Its unbranched side chain, however, offers distinct advantages:

Increased Hydrophobicity : The linear alkyl side chain of norvaline can alter the lipophilicity of a peptide, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Enzymatic Stability : Peptides containing non-proteinogenic amino acids like norvaline often exhibit increased resistance to degradation by proteases, as the enzymes' recognition sites are typically specific to the 20 canonical amino acids. This leads to a longer biological half-life.

A key strategy in peptidomimetic design is the replacement of the labile amide (peptide) bond with a non-hydrolyzable isostere to prevent enzymatic cleavage nih.gov. While literature detailing the synthesis of a norvaline-specific peptide bond isostere is sparse, the general chemical principles can be readily applied. This compound would be used to synthesize a dipeptide segment, which would then undergo further chemical modification.

Common peptide bond isosteres include:

Reduced Amides (ψ[CH₂-NH]) : This involves the reduction of the amide carbonyl to a methylene group, creating a more flexible and protease-resistant linkage.

Thioamides (ψ[C(S)-NH]) : Replacing the carbonyl oxygen with sulfur alters the electronic properties and hydrogen-bonding capacity of the bond, conferring resistance to hydrolysis nih.govresearchgate.net.

Alkenes (ψ[CH=CH]) : These isosteres provide a rigid, non-polar, and completely non-hydrolyzable link between amino acid residues nih.gov.

Triazoles : 1,2,3-triazole rings can be formed via "click chemistry" and serve as effective, rigid mimics of the trans-peptide bond pressbooks.pub.

The synthesis of such an isostere involving norvaline would start with a this compound precursor, which would be coupled to the adjacent amino acid. The resulting amide bond would then be chemically modified using established protocols for reduction, thionation, or other transformations to yield the desired non-hydrolyzable mimic.

Table 2: Properties of Common Peptide Bond Isosteres

Isostere Type Structure Key Properties
Amide (Native) -CO-NH- Planar, H-bond donor & acceptor, Susceptible to hydrolysis
Thioamide -CS-NH- Planar, Altered H-bonding, Protease resistant
Reduced Amide -CH₂-NH- Increased flexibility, H-bond donor, Protease resistant
Alkene (trans) -CH=CH- Rigid, Planar, Non-polar, Protease resistant

| 1,2,3-Triazole | (cyclic) | Rigid, Planar, Dipolar, Protease resistant |

These studies help elucidate how the incorporation of norvaline influences the adoption of specific, predictable conformations like β-turns or helical structures. By constraining the conformational freedom of a peptide through the inclusion of residues like norvaline, chemists can design peptidomimetics that are pre-organized into the bioactive conformation required for binding to a biological target, thereby increasing potency and selectivity.

Development of Modified Peptides for Targeted Applications

The modification of native peptide sequences is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. This compound provides a versatile platform for such modifications, enabling the synthesis of peptidomimetics with tailored properties.

Incorporation of Non-Standard Amino Acids (e.g., Boc-N-methyl-L-norvaline)

The N-methylation of amino acids is a widely employed strategy to enhance the pharmacokinetic properties of peptides. researchgate.net This modification can increase resistance to enzymatic degradation, improve membrane permeability, and modulate the conformational flexibility of the peptide backbone. Boc-N-methyl-L-norvaline is a key building block in this context, allowing for the site-specific introduction of an N-methylated norvaline residue into a peptide sequence.

Synthesis and Research Findings:

While a specific, detailed synthesis of Boc-N-methyl-L-norvaline directly from this compound is not extensively documented in readily available literature, a general and broadly applicable method for the N-methylation of Boc-protected amino acids is well-established. This procedure typically involves the double deprotonation of the Boc-amino acid at both the carboxylic acid and the N-H positions using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The subsequent reaction with an alkylating agent, such as methyl iodide (MeI), leads to the selective methylation of the nitrogen atom.

General N-methylation Reaction Reactants Conditions Outcome
N-methylation of Boc-amino acid1. Boc-protected amino acid (e.g., this compound)2. Sodium Hydride (NaH)3. Methyl Iodide (MeI)Anhydrous THF, controlled temperatureBoc-N-methyl-amino acid

This table outlines a general procedure for the N-methylation of Boc-protected amino acids.

Research has shown that the incorporation of N-methylated amino acids can significantly impact the biological activity and stability of peptides. For instance, enzymatic studies have demonstrated that norvaline can be a more efficient substrate for N-methylation compared to its branched-chain isomer, valine. researchgate.net This suggests that peptides containing N-methylated norvaline could be of significant interest in the development of novel therapeutics. The introduction of Boc-N-methyl-L-norvaline into a peptide sequence can lead to analogues with improved stability against proteases and enhanced lipophilicity, which are desirable attributes for drug candidates. researchgate.net

Azide-Functionalized Nva Derivatives for Click Chemistry (e.g., Boc-δ-azido-Nva-OH)

The introduction of an azide group into an amino acid side chain provides a powerful tool for peptide modification through "click chemistry." peptide.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the highly efficient and specific formation of a stable triazole linkage between an azide-functionalized peptide and an alkyne-containing molecule. nih.gov This bioorthogonal reaction has broad applications, including peptide cyclization, labeling with fluorescent probes, and conjugation to other biomolecules. Boc-δ-azido-Nva-OH is a key precursor for incorporating an azide-functionalized norvaline residue into a peptide sequence.

Synthesis and Research Findings:

The synthesis of azide-functionalized amino acids can be achieved through various routes. While a direct synthesis from this compound is not prominently detailed, general methods often involve the conversion of a suitable precursor, such as an amino or hydroxyl group on the side chain, into an azide. For example, an on-resin diazotransfer reaction can convert side-chain amines to azides. Another approach involves starting with a precursor amino acid where the side chain can be chemically modified to introduce the azide moiety. Commercially, a compound corresponding to 5-Azido-N-Boc-L-Norvaline is available, indicating its utility in peptide synthesis.

The incorporation of azide-functionalized norvaline has proven to be particularly useful in the synthesis of cyclic peptides. peptide.com Peptide cyclization is a well-established strategy to improve the stability, receptor affinity, and selectivity of peptides by constraining their conformation. In one notable application, triazole bridges were formed in the antimicrobial peptide tachyplesin-1 by reacting propargylglycine (B1618536) residues with azide-functionalized norvaline (Nva(N3)) residues. The resulting analogs exhibited similar or slightly improved activity compared to the native peptide. peptide.com

Application of Azide-Functionalized Nva Reaction Peptide Outcome
Peptide CyclizationCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Tachyplesin-1Formation of triazole-bridged cyclic peptide with preserved or enhanced antimicrobial activity. peptide.com

This table highlights a key application of azide-functionalized norvaline in peptide modification through click chemistry.

The use of Boc-δ-azido-Nva-OH in solid-phase peptide synthesis allows for the straightforward incorporation of the azide functionality at a specific position in the peptide chain. The resulting azide-containing peptide can then be reacted with an alkyne-modified molecule, either in solution or while still attached to the solid support, to generate a wide range of modified peptides with tailored properties for targeted applications.

Investigative Applications of Boc Nva Oh in Biological Systems

Enzyme Inhibition Studies

Boc-Nva-OH and structures incorporating the norvaline moiety are relevant in the design and study of enzyme inhibitors. The incorporation of protected amino acids like this compound is a common strategy in the synthesis of peptides and peptide-mimetic compounds that can act as enzyme inhibitors chemimpex.com. The norvaline residue, with its linear aliphatic side chain, can interact with specific binding pockets within enzymes, influencing the affinity and inhibitory potency of the resulting molecule.

Design of Enzyme Inhibitors Utilizing Nva-Containing Structures

The design of enzyme inhibitors often involves the synthesis of molecules that mimic the transition state or substrate of the target enzyme. Peptides containing non-canonical amino acids like norvaline are frequently synthesized using protected building blocks such as this compound chemimpex.com. The Boc group protects the amino terminus during solid-phase peptide synthesis (SPPS), allowing for controlled elongation of the peptide chain. Once the desired peptide sequence is assembled, the Boc group can be removed to yield the free amine . The resulting peptides or peptide mimetics incorporating norvaline can then be evaluated for their ability to inhibit specific enzymes. This approach allows researchers to explore the structural requirements for enzyme binding and inhibition by systematically varying the amino acid sequence and incorporating modified or unnatural amino acids like norvaline.

Role in Modulating Enzyme Interactions

The norvaline residue, when incorporated into peptides or other small molecules, can influence their interaction with enzymes. The size and hydrophobicity of the norvaline side chain can affect how the molecule fits into the enzyme's active site or other binding pockets. This can impact binding affinity, specificity, and the mode of inhibition (e.g., competitive, non-competitive). Studies investigating enzyme-inhibitor interactions may utilize norvaline-containing compounds to probe the characteristics of enzyme binding sites and understand the molecular basis of inhibition.

Specific Case Studies in Protease Inhibition (e.g., HCV Protease, Human Neutrophil Elastase)

Research into inhibitors for proteases, such as the Hepatitis C Virus (HCV) NS3 protease and Human Neutrophil Elastase (HNE), has involved the use of norvaline-containing structures.

In the context of HCV NS3 protease inhibition, Boc-L-norvaline (this compound) has been used as a building block in the synthesis of peptide-based inhibitors diva-portal.orgdiva-portal.org. These studies explore the impact of different amino acid residues and C-terminal modifications on inhibitory potency against the full-length NS3 enzyme, which possesses both protease and helicase/NTPase activity diva-portal.org. For instance, Boc-L-norvaline has been converted into corresponding Weinreb amides as intermediates in the synthesis of pentafluoroethyl ketones, which are a type of electrophilic serine trap designed to inhibit serine proteases like HCV NS3 protease diva-portal.org. Additionally, norvaline has been incorporated into peptide sequences that are then modified at the C-terminus with groups like acyl sulfonamides, which act as carboxylic acid bioisosteres and have shown promising inhibitory activity against HCV NS3 protease diva-portal.orgnih.gov.

For Human Neutrophil Elastase (HNE), while direct studies focusing solely on this compound as an inhibitor are not prominently featured, related norvaline-containing substrates and inhibitors have been utilized in research. For example, Boc-Ala-Ala-Nva thiobenzyl ester is mentioned as a substrate used in assays for HNE and proteinase 3 activity nih.govnih.govnih.gov. This indicates that the norvaline residue is recognized by the active site of HNE and related proteases. Studies on HNE inhibitors have explored various peptidyl derivatives, and the inclusion of specific amino acids at different positions (P1, P2, P3) relative to the cleavage site significantly influences inhibitory activity mdpi.com. While this compound itself might not be the final inhibitor, its derivative, norvaline, as part of a peptide sequence or a modified structure, plays a role in the design and evaluation of HNE inhibitors.

Research in Metabolic Pathways

This compound and its parent amino acid, norvaline, are relevant in the investigation of metabolic pathways, particularly those involving amino acids. Boc-protected amino acids are frequently used in research involving the synthesis of peptides or modified amino acids that can serve as probes or tools to study metabolic processes.

Elucidation of Amino Acid Metabolism and Transport

Norvaline, the deprotected form of this compound, is an isomer of valine and can interact with pathways involved in branched-chain amino acid metabolism. Research utilizing norvaline can help elucidate the transport mechanisms and metabolic fates of non-canonical amino acids. Studies have shown that D-norvaline, for instance, can affect cellular processes and has been used in research related to amino acid transport and metabolism in neuronal cells nih.gov. While the specific role of this compound in directly elucidating metabolism and transport is primarily as a source of norvaline for synthesis of probes or modified peptides, the studies on norvaline itself contribute to understanding these pathways.

Role in Studies Related to Cancer and Metabolic Disorders

Alterations in amino acid metabolism are recognized as hallmarks of cancer and are implicated in various metabolic disorders aacrjournals.orgmdpi.comnih.gov. Research in these areas often involves studying the activity of enzymes involved in amino acid metabolism or the transport of amino acids. Norvaline has been investigated for its potential effects on metabolic enzymes, such as arginase, which is involved in arginine metabolism . Inhibition of arginase by L-norvaline has been studied in the context of conditions like diabetes-induced sexual dysfunction, where arginase overexpression plays a role . While this compound is primarily a synthetic intermediate, its use in generating norvaline-containing compounds allows for their application in studying the metabolic dysregulation associated with cancer and metabolic disorders and in exploring potential therapeutic strategies targeting these pathways. Some studies suggest that non-azide analogs like this compound·DCHA might interfere with metabolic pathways at high concentrations, highlighting the potential for such compounds to impact cellular metabolism in research settings .

Neurological Research and Neurodegenerative Disorders

This compound and related norvaline derivatives are explored in the context of neurological research, including studies related to neurotransmitter function and the development of potential therapeutics for neurodegenerative conditions such as Alzheimer's disease and Multiple Sclerosis chemimpex.com. Amino acid derivatives, in general, are recognized for their roles in regulating neurotransmitters and have potential applications in neurological regulation medchemexpress.eu.

Studies on Neurotransmitter Function and Receptor Interactions

Research in neuroscience utilizes compounds like Boc-N-methyl-L-norvaline to investigate neurotransmitter function and receptor interactions, providing insights into neurological disorders and potential treatments chemimpex.com. Neurotransmitter release from synaptic vesicles is fundamental to neuronal communication, involving complex interactions with receptors on the postsynaptic membrane ucl.ac.uktmc.edu. Receptors, often transmembrane proteins, mediate a cell's response to neurotransmitters and other stimuli mdpi.comnih.gov. Studies involving amino acid derivatives can contribute to understanding these intricate processes and how their dysfunction might relate to neurological conditions medchemexpress.eumdpi.com.

Protein Folding and Stability Investigations

This compound, particularly through the incorporation of the norvaline residue into peptides and proteins, is utilized in biochemical research to study protein folding and stability chemimpex.com. Protein folding is a fundamental biological process where a polypeptide chain acquires its three-dimensional structure, which is essential for its function biorxiv.org. Protein stability refers to the ability of a protein to maintain its folded state under various conditions pnas.orgnih.gov.

Impact of Nva Incorporation on Protein Structure and Function

The incorporation of non-proteinogenic amino acids like norvaline (Nva) into proteins can impact their structure and function biorxiv.orgmdpi.com. Norvaline is an isomer of valine and can be misincorporated into proteins at positions normally occupied by isoleucine, particularly when the mechanisms maintaining translation fidelity are impaired biorxiv.org. This misincorporation can lead to altered protein structures compared to their wild-type versions biorxiv.org.

Studies investigating the impact of Nva incorporation on protein structure and function often involve synthesizing peptides or proteins containing Nva residues and then analyzing their structural properties and biological activity chemimpex.com. For instance, research has shown that norvaline misincorporation can have a significant effect on the secondary structure of proteins, particularly the β-sheet structure biorxiv.org. The straight alkyl side chain of Nva offers greater conformational freedom compared to amino acids like isoleucine, leucine (B10760876), or valine, which can influence peptide and protein folding by affecting the formation of the hydrophobic core or interaction interfaces between protein domains biorxiv.org. This can lead to mistranslated proteins having altered structures, potentially resulting in loss of activity and aggregation, collectively impacting their functionality biorxiv.org.

Data on the impact of Nva incorporation can be generated through various techniques, including molecular dynamics simulations, which can model how misincorporation affects protein structure stability biorxiv.org. Such studies are crucial for understanding the consequences of translational errors and for designing modified proteins with desired properties chemimpex.combiorxiv.orgmdpi.com.

Advanced Methodological Considerations and Research Directions

Spectroscopic and Analytical Characterization in Research

Precise characterization is fundamental to research involving Boc-Nva-OH and peptides incorporating norvaline (Nva). A combination of spectroscopic and chromatographic methods provides comprehensive data on the identity, purity, and structural integrity of these compounds.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including protected amino acids like this compound and peptides containing Nva residues. Analysis of ¹H and ¹³C NMR spectra provides information about the types, numbers, and connectivity of atoms within the molecule, as well as their spatial arrangement. For this compound, characteristic signals from the tert-butoxycarbonyl (Boc) group, the norvaline side chain (propyl group), and the alpha-proton and carboxylic acid proton are expected and can be used to confirm its structure . In the context of peptides, NMR spectroscopy is invaluable for confirming the sequence and conformation of Nva-containing peptides, including the formation of stable secondary structures like helical conformations in certain ruthenium-bound norvaline peptides oup.com.

Mass Spectrometry for Compound Identification

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for identifying peptides containing norvaline. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for peptides and other polar molecules, producing charged molecules with minimal fragmentation libretexts.org. This allows for the determination of the intact molecular weight. Tandem mass spectrometry (MS/MS) can provide sequence information for peptides by fragmenting the ionized molecules and analyzing the resulting fragment ions researchgate.netnih.gov. Specific fragmentation patterns can help differentiate amino acid isomers like norvaline and valine in peptides researchgate.net. High-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF-MS systems, offers high mass accuracy, enabling the confirmation of chemical identity and the detection of impurities in peptide pools mdpi.com. MS is also used for molecular weight verification during peptide synthesis .

HPLC for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and Nva-containing peptides and for monitoring chemical reactions, particularly in peptide synthesis researchgate.netcenmed.comnih.govnih.gov. Reversed-phase HPLC (RP-HPLC) is a common mode for peptide separation based on hydrophobicity, capable of separating very similar peptides, including those differing by a single amino acid substitution researchgate.nethplc.eu. HPLC can be coupled with UV detection or mass spectrometry (LC-MS) for simultaneous separation and identification researchgate.netmdpi.com. Monitoring reactions by HPLC allows chemists to track the consumption of starting materials and the formation of products and by-products, helping to optimize reaction conditions and ensure the desired product purity . HPLC is also used in amino acid analysis to determine the quantitative composition and optical purity of amino acids, including norvaline, often employing pre-column derivatization and specific internal standards like norvaline or sarcosine (B1681465) cat-online.comresearchgate.netthermofisher.comsigmaaldrich.com.

Computational Chemistry and Modeling of Nva-Containing Structures

Computational chemistry techniques provide valuable insights into the behavior, interactions, and structure-activity relationships of this compound and molecules incorporating norvaline. These methods complement experimental studies by offering a molecular-level understanding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule, such as a peptide containing norvaline, when it binds to a target protein or receptor ekb.eg. This helps in understanding potential ligand-target interactions and predicting binding affinities. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of molecules over time, providing information about the stability of the ligand-target complex, conformational changes, and the dynamics of interactions in a more realistic environment, often including solvent molecules nih.govunpaywall.org. These simulations can be applied to study the interactions of Nva-containing peptides with biological targets, aiding in the design of molecules with desired binding properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their biological activity nih.govchem960.comnih.gov. In the context of Nva-containing structures, SAR studies can involve synthesizing a series of peptides or compounds where norvaline is systematically introduced or modified, and then evaluating the effect of these structural changes on activity nih.govaip.orgdiva-portal.orgfrontiersin.org. By analyzing the biological data in conjunction with structural information obtained from experimental techniques and computational modeling, researchers can identify key structural elements that are crucial for activity and use this information to design more potent or selective analogs nih.govaip.orgfrontiersin.orgrhhz.net. The incorporation of non-natural amino acids like norvaline can be a strategy in SAR studies to fine-tune structural parameters and explore their impact on function aip.orgacs.org.

Green Chemistry Principles in this compound Synthesis and Application

The increasing demand for peptides in pharmaceuticals and other industries necessitates the adoption of sustainable and environmentally friendly synthetic approaches. Traditional peptide synthesis methods, including those potentially involving this compound, often rely on large quantities of hazardous organic solvents and generate significant waste. advancedchemtech.comskpharmteco.combiotage.comoxfordglobal.com Green chemistry principles provide a framework to minimize the environmental impact of these processes. biotage.comgyrosproteintechnologies.com

Efforts to make peptide synthesis greener focus on several key areas. One significant aspect is the transition from traditional batch processes to continuous flow systems, which can reduce the amount of excess reagents and solvents used. advancedchemtech.com Optimizing reaction conditions to reduce the number of washes and purification steps is also crucial, as these steps contribute significantly to waste generation. advancedchemtech.comskpharmteco.com The use of more environmentally friendly reagents and solvents is a major focus. advancedchemtech.com For instance, researchers are exploring alternatives to commonly used organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.combiotage.com Water-based systems and greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are being investigated for solid-phase peptide synthesis (SPPS). advancedchemtech.combiotage.com TFA-free protocols for peptide cleavage are also being developed to avoid the generation of hazardous waste. advancedchemtech.com While the direct synthesis of this compound under green conditions is not explicitly detailed in the search results, the principles of green chemistry in peptide synthesis are highly relevant as this compound is a key building block in these processes. sigmaaldrich.comsigmaaldrich.com Applying these principles to the synthesis and utilization of protected amino acids like this compound is essential for developing sustainable peptide manufacturing. oxfordglobal.com

Sustainable methodologies in peptide and peptidomimetic research extend beyond solvent selection and reaction optimization. They encompass a holistic approach to minimize the ecological footprint throughout the entire process, from the sourcing of starting materials to waste treatment. gyrosproteintechnologies.comrsc.org The use of naturally derived amino acids from renewable sources, often obtained through fermentation, aligns with sustainable practices. lubrizol.com While L-norvaline can be synthesized chemically, exploring sustainable routes for its production, and subsequently for this compound, is an important consideration. The development of more efficient coupling reagents and strategies that improve atom economy (minimizing waste by ensuring that most of the atoms of the reactants are incorporated into the final product) is also a key aspect of sustainable peptide chemistry. gyrosproteintechnologies.com Continuous processing technologies and alternative purification methods like catch-and-release purification are being explored to reduce solvent usage and waste generation compared to traditional HPLC. advancedchemtech.comgyrosproteintechnologies.com These sustainable methodologies are crucial for the advancement of peptide and peptidomimetic research, ensuring that the development of novel therapeutic agents is conducted in an environmentally responsible manner. oxfordglobal.comrsc.org

Future Perspectives and Emerging Research Areas

The unique properties of non-proteinogenic amino acids like norvaline, and their protected forms such as this compound, make them valuable components in the design of novel molecules with enhanced properties. sigmaaldrich.comenamine.net Future research directions involving this compound and similar building blocks are likely to focus on integrating them into advanced chemical and biological applications.

Combinatorial chemistry is a powerful approach for generating large libraries of diverse compounds, which can then be screened for desired biological activities. fiu.educapes.gov.br The incorporation of unnatural amino acids, including Nva, into combinatorial peptide and peptidomimetic libraries allows for the exploration of a vast chemical space beyond that accessible with only the 20 standard proteinogenic amino acids. sigmaaldrich.comenamine.netrsc.org this compound, as a protected form of norvaline, is a suitable building block for solid-phase combinatorial synthesis. nih.gov This integration facilitates the rapid discovery of novel ligands, inhibitors, and other bioactive molecules with improved properties such as enhanced stability, potency, and selectivity. sigmaaldrich.comresearchgate.net Techniques like one-bead-one-compound (OBOC) combinatorial libraries have been successfully used to identify high-affinity ligands against various biological targets, and the inclusion of building blocks like this compound in such libraries can further expand their potential. nih.govresearchgate.net

Peptides and peptidomimetics are increasingly being explored as components of targeted drug delivery systems due to their ability to bind specifically to receptors or accumulate in target tissues. frontiersin.orgmdpi.commdpi.com The incorporation of non-natural amino acids can enhance the properties of these delivery systems, such as improving their stability in biological fluids, modulating their lipophilicity for better membrane permeability, and enhancing their targeting capabilities. biosynth.com While specific examples of this compound directly used in targeted drug delivery systems were not extensively detailed in the search results, the broader application of peptide-functionalized nanocarriers, peptide-drug conjugates (PDCs), and self-assembled peptides highlights the potential for incorporating modified amino acids like norvaline derivatives. frontiersin.orgmdpi.commdpi.combiosynth.comgoogle.comnih.gov These systems aim to deliver therapeutic payloads more efficiently and selectively to diseased cells or tissues, thereby reducing systemic toxicity and improving therapeutic outcomes. frontiersin.orgmdpi.comacs.org The design of peptide-mediated nanocarriers and PDCs often involves careful selection of amino acid components to optimize interactions with target receptors and improve pharmacokinetic properties. mdpi.commdpi.combiosynth.com

While peptides and peptidomimetics are well-known for their roles as enzyme inhibitors, their application as novel therapeutic agents extends beyond this class. amazon.com Non-natural amino acids, including norvaline, can be incorporated into peptides or peptidomimetics to design molecules with diverse biological activities. sigmaaldrich.comrsc.orgmdpi.com These can include agents that modulate protein-protein interactions, act as receptor agonists or antagonists, or possess antimicrobial or antiviral properties. rsc.orgnih.gov The ability to modify the structure and properties of peptides at the molecular level through the incorporation of unnatural amino acids allows for the rational design of therapeutics tailored to specific biological targets and pathways. sigmaaldrich.combiosynth.com Research into novel therapeutic agents is increasingly leveraging the expanded chemical space provided by non-natural amino acids to develop molecules with improved efficacy, selectivity, and pharmacological profiles. enamine.netrsc.orgmdpi.com this compound, as a source of the norvaline moiety, serves as a valuable tool in this endeavor, enabling the synthesis of complex peptide and peptidomimetic structures for the discovery and development of next-generation therapeutics. chemimpex.com

Q & A

Q. How can researchers ensure comprehensive literature reviews on this compound applications while avoiding unreliable sources?

  • Methodological Answer :
  • Databases : Prioritize PubMed, SciFinder, and ACS Publications.
  • Search Terms : Combine “this compound” with “peptide synthesis,” “kinetics,” or “crystal structure.”
  • Exclusion Criteria : Omit non-peer-reviewed platforms (e.g., ) and verify via “Cited By” tracking in Web of Science .

Q. Tables for Methodological Clarity

Parameter Synthesis Optimization Stability Testing
Critical VariableTemperature, solvent polarityHumidity, light exposure
Analysis ToolHPLC, 1H^1H-NMRANOVA, degradation kinetics
Reporting StandardYield %, purity ≥98%Significance (p < 0.05)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.